molecular formula C15H22O B1262878 6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene

6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene

Cat. No.: B1262878
M. Wt: 218.33 g/mol
InChI Key: SRNBAOJKZYTEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,2,3-trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene is a spiro-epoxide. It derives from a hydride of a cyclopentene.

Scientific Research Applications

Peptide Synthesis

6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene and its derivatives have been utilized in peptide synthesis. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, was reported. This compound has shown potential in the synthesis of peptides, such as nonapeptides, demonstrating its use as a dipeptide building block in peptide synthesis (Suter et al., 2000).

Photochemical Reactions

These compounds are also involved in photochemical reactions. Research has shown that certain trimethylcyclopentenones undergo intramolecular photochemical reactions, leading to the formation of tricyclo-octanones. This reaction proceeds via a single excited state and has implications in further synthetic transformations, such as Baeyer-Villiger oxidations (Gowda & Mcmurry, 1980).

Synthesis of Heterobicyclic Compounds

In another study, efficient gold-catalyzed double cyclization of 1,5-enynes led to the formation of a range of heterobicyclic compounds, including oxabicylclo[3.2.1]octenes and oxaspiro[5.5]undecenes. This process demonstrates the ability to create diverse structures using these spiro compounds (Zhang & Kozmin, 2005).

Cycloaddition Reactions

Additionally, these compounds have been studied in cycloaddition reactions. For example, reactions involving 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles have been explored, leading to a range of substitution and rearrangement products. This research contributes to understanding the reactivity and potential applications of spirocyclic systems in synthetic chemistry (Cacioli & Reiss, 1984).

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

6-(2,2,3-trimethylcyclopent-3-en-1-yl)-1-oxaspiro[2.5]oct-5-ene

InChI

InChI=1S/C15H22O/c1-11-4-5-13(14(11,2)3)12-6-8-15(9-7-12)10-16-15/h4,6,13H,5,7-10H2,1-3H3

InChI Key

SRNBAOJKZYTEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C2=CCC3(CC2)CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethylsulfoxonium iodide (4.78 g, 21.63 mmol.) is added in portions to a suspension of sodium hydride (60% in mineral oil, 1.00 g, 25.54 mmol.) in DMSO (10 ml). Stirring is carried out for 30 minutes before 4-(2,2,3-trimethyl-cyclopent-3-enyl)-cyclohex-3-enone (XIII, see U.S. Pat. No. 5,189,013, 2.78 g, 13.64 mmol.), dissolved in DMSO (10 ml), is added. When the addition is complete, stirring is continued for a further 30 minutes, and then the reaction solution is poured onto ice (25 ml). The mixture is diluted with diethyl ether (50 ml), the phases are separated, and the aqueous phase is extracted three times with diethyl ether (50 ml each time). The combined organic phases are washed once with saturated NaCl solution before being dried over Na2SO4, filtered off and concentrated in a rotary evaporator. 3.08 g of crude product are obtained, which is then purified by flash chromatography (cyclohexane/EtOAc=20:1, Rf=0.22). 2.21 g of a colourless oil are obtained.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
4-(2,2,3-trimethyl-cyclopent-3-enyl)-cyclohex-3-enone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
XIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene
Reactant of Route 2
Reactant of Route 2
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene
Reactant of Route 3
Reactant of Route 3
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene
Reactant of Route 4
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene
Reactant of Route 5
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene
Reactant of Route 6
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene

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